molecular formula C19H23FN2O3 B1395547 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone CAS No. 477846-16-5

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Cat. No.: B1395547
CAS No.: 477846-16-5
M. Wt: 346.4 g/mol
InChI Key: VTDUGJVXASROBV-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridinone core, a fluorobenzyl group, a hydroxy group, and a morpholinopropyl side chain, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyridinone intermediate.

    Attachment of the Morpholinopropyl Side Chain: The morpholinopropyl side chain is attached through an alkylation reaction, where a morpholine derivative reacts with a propyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinone ring can be reduced to a dihydropyridinone.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of 4-oxo-1-(3-morpholinopropyl)-2(1H)-pyridinone.

    Reduction: Formation of 4-hydroxy-1-(3-morpholinopropyl)-2,3-dihydro-1H-pyridinone.

    Substitution: Formation of 3-(substituted benzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and cellular pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The hydroxy group and the morpholinopropyl side chain are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
  • 3-(4-methylbenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
  • 3-(4-bromobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Uniqueness

Compared to similar compounds, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUGJVXASROBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

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